(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
CAS No.: 371936-86-6
Cat. No.: VC6348772
Molecular Formula: C19H14BrN3OS
Molecular Weight: 412.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 371936-86-6 |
|---|---|
| Molecular Formula | C19H14BrN3OS |
| Molecular Weight | 412.31 |
| IUPAC Name | (Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile |
| Standard InChI | InChI=1S/C19H14BrN3OS/c1-24-17-7-3-6-16(9-17)22-11-14(10-21)19-23-18(12-25-19)13-4-2-5-15(20)8-13/h2-9,11-12,22H,1H3/b14-11- |
| Standard InChI Key | PGDGVPXHNYAUAP-KAMYIIQDSA-N |
| SMILES | COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Chemical Properties
The compound’s IUPAC name, (Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile, reflects its stereospecific (Z)-configuration and functional group arrangement . Key properties include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 371936-86-6 | |
| Molecular Formula | C₁₉H₁₄BrN₃OS | |
| Molecular Weight | 412.31 g/mol | |
| SMILES | COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| InChI Key | PGDGVPXHNYAUAP-KAMYIIQDSA-N |
The Z-configuration, confirmed by the InChI string’s stereodescriptor, arises from the acrylonitrile group’s geometry, critical for molecular interactions .
Spectral Characterization
Spectral data for structurally related benzothiazoles provide insights into this compound’s analytical fingerprints:
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IR Spectroscopy: Expected peaks include ~3375 cm⁻¹ (N-H stretch), ~2210 cm⁻¹ (C≡N stretch), and 1610 cm⁻¹ (C=N thiazole) .
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¹H NMR: Aromatic protons resonate at δ 7.07–8.12 ppm, with methoxy (δ ~3.78 ppm) and amino (δ ~8.59 ppm) signals .
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¹³C NMR: Key signals include δ 55.7 ppm (OCH₃), δ 115–150 ppm (aromatic carbons), and δ 160 ppm (C≡N) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential modular reactions (Figure 1):
Thiazole Ring Formation
The 4-(3-bromophenyl)thiazole core is synthesized via Hantzsch thiazole synthesis, reacting α-bromoacetophenone derivatives with thioureas .
Acrylonitrile Backbone Assembly
A Knoevenagel condensation between thiazole-2-carbaldehyde and cyanoacetate derivatives forms the acrylonitrile scaffold.
Amination Step
Nucleophilic substitution with 3-methoxyaniline introduces the amino group, with stereoselectivity controlled by reaction conditions (e.g., solvent polarity, temperature) .
Industrial-Scale Considerations
Optimized protocols for analogous compounds emphasize:
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